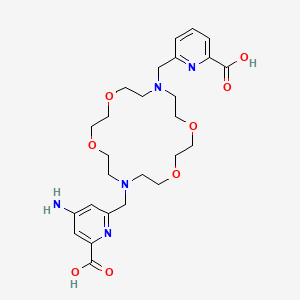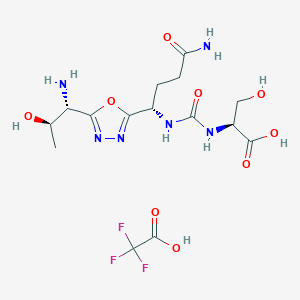
Glucoraphanin (potassium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoraphanin (potassium salt) is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is particularly notable for its conversion to sulforaphane, a potent bioactive compound, through the action of the enzyme myrosinase . Sulforaphane has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin (potassium salt) typically involves the extraction from cruciferous vegetables, followed by purification processes to isolate the compound in its potassium salt form . Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulforaphane by the enzyme myrosinase.
Hydrolysis: Breakdown into various bioactive compounds under specific conditions.
Common Reagents and Conditions:
Myrosinase: Enzyme that catalyzes the conversion of glucoraphanin to sulforaphane.
Flavin Monooxygenase: Enzyme involved in the stereochemical configuration of the sulfinyl group.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Glucoraphanin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its conversion to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in cancer prevention and treatment.
Wirkmechanismus
The primary mechanism of action of glucoraphanin involves its conversion to sulforaphane by myrosinase . Sulforaphane then activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and reactive oxygen species, thereby exerting antioxidant and anti-carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Glucoiberin: Another glucosinolate found in cruciferous vegetables.
Gluconapin: Similar in structure and function to glucoraphanin.
Sinigrin: A glucosinolate that also undergoes enzymatic conversion to bioactive compounds.
Uniqueness of Glucoraphanin: Glucoraphanin is unique due to its high abundance in broccoli and its potent conversion to sulforaphane, which has been extensively studied for its health benefits . This makes glucoraphanin particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H23KNO10S3+ |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChI-Schlüssel |
XLJHNVPISVILLA-QYSFFVHJSA-N |
Isomerische SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


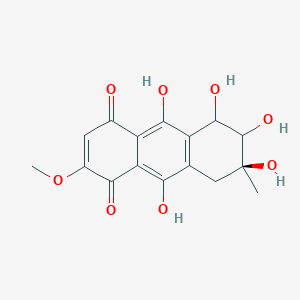
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
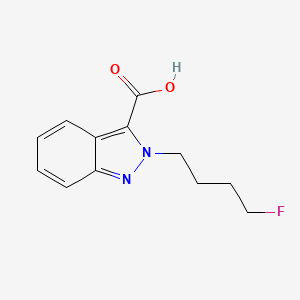
![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
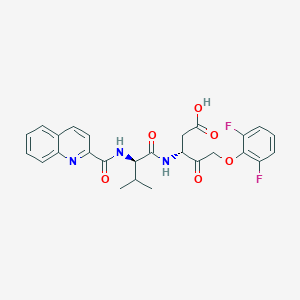
![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)
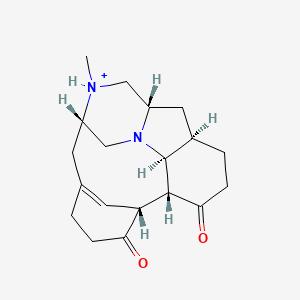
![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
